tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate
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Overview
Description
tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate is a complex organic compound with a unique structure that combines a pyrrolo[3,4-d]thiazole core with tert-butyl and sec-butyl substituents. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate typically involves multi-step organic reactions One common method starts with the preparation of the pyrrolo[3,4-d]thiazole core, which can be synthesized through cyclization reactions involving thioamides and α,β-unsaturated carbonyl compounds
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino and thiazole moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl group of the carboxylate ester, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole and amino groups.
Reduction: Reduced forms of the carboxylate ester.
Substitution: Substituted derivatives at the amino group.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for various applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include enzyme inhibition, receptor binding, and disruption of cellular processes.
Comparison with Similar Compounds
- tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate
- tert-Butyl 2-amino-4-(®-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate
- tert-Butyl 2-amino-4-((S)-isobutyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups. This configuration can result in distinct biological activities and chemical reactivity compared to its analogs.
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Biological Activity
tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate (CAS No. 1637310-39-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
The molecular formula for this compound is C14H23N3O2S. The structure includes a pyrrole ring fused with a thiazole moiety, which is characteristic of many biologically active compounds.
Anticancer Activity
Research indicates that compounds containing the pyrrolo[3,4-d]thiazole scaffold exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiazole-based compounds can inhibit various cancer cell lines through different mechanisms:
- Cytotoxic Effects : The compound has been tested against several cancer cell lines. In vitro studies demonstrated that it possesses cytotoxic effects comparable to known anticancer agents. For example, derivatives of related thiazoles showed IC50 values in the low micromolar range against multiple cancer types, including breast and lung cancers .
- Mechanisms of Action : The biological activity of these compounds often involves the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and Aurora kinases. These enzymes play critical roles in cell cycle regulation and gene expression .
Other Biological Activities
In addition to anticancer properties, thiazole derivatives have been studied for their antioxidant and antimicrobial activities. The antioxidant potential is particularly relevant as oxidative stress is a contributing factor in cancer development .
Study 1: Anticancer Efficacy
A recent study synthesized a series of thiazole derivatives and evaluated their anticancer efficacy against human leukemia cell lines. Among these, compounds with structural similarities to tert-butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole exhibited significant anti-proliferative effects with IC50 values ranging from 0.1 to 0.8 µM .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which these compounds exert their effects. It was found that certain derivatives could induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators . This highlights the potential for developing targeted therapies based on this scaffold.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C14H23N3O2S |
---|---|
Molecular Weight |
297.42 g/mol |
IUPAC Name |
tert-butyl 2-amino-4-[(2S)-butan-2-yl]-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate |
InChI |
InChI=1S/C14H23N3O2S/c1-6-8(2)11-10-9(20-12(15)16-10)7-17(11)13(18)19-14(3,4)5/h8,11H,6-7H2,1-5H3,(H2,15,16)/t8-,11?/m0/s1 |
InChI Key |
PVFIULMIHRLDLY-YMNIQAILSA-N |
Isomeric SMILES |
CC[C@H](C)C1C2=C(CN1C(=O)OC(C)(C)C)SC(=N2)N |
Canonical SMILES |
CCC(C)C1C2=C(CN1C(=O)OC(C)(C)C)SC(=N2)N |
Origin of Product |
United States |
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